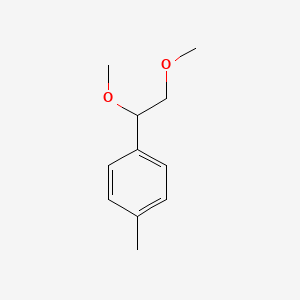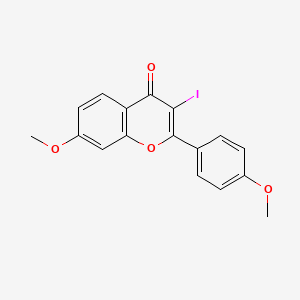
3-(2-Amino-4-nitroanilino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-4-nitroanilino)propan-1-ol is an organic compound with the molecular formula C9H13N3O3. It is a derivative of aniline, featuring both amino and nitro functional groups attached to a propanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-nitroanilino)propan-1-ol typically involves the nitration of 2-aminoaniline followed by a coupling reaction with propanol. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Amino-4-nitroanilino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Amino-4-nitroanilino)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential as a biochemical probe due to its functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Amino-4-nitroanilino)propan-1-ol involves its interaction with molecular targets through its amino and nitro functional groups. These interactions can lead to the modulation of biochemical pathways, including enzyme inhibition or activation. The compound’s effects are mediated by its ability to form hydrogen bonds and participate in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features but lacking the nitro group.
2-Amino-4-nitroaniline: Similar functional groups but without the propanol backbone.
4-Nitroaniline: Contains the nitro group but lacks the amino and propanol functionalities.
Propiedades
Número CAS |
80369-77-3 |
|---|---|
Fórmula molecular |
C9H13N3O3 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
3-(2-amino-4-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H13N3O3/c10-8-6-7(12(14)15)2-3-9(8)11-4-1-5-13/h2-3,6,11,13H,1,4-5,10H2 |
Clave InChI |
OMKRVKUNBKZZRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])N)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


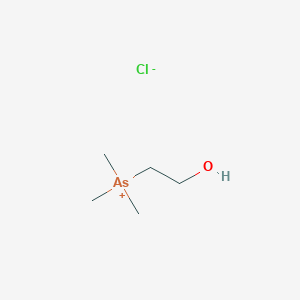
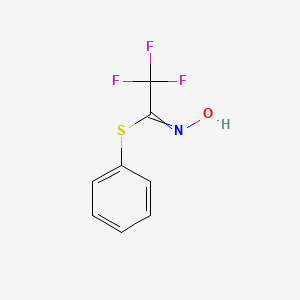
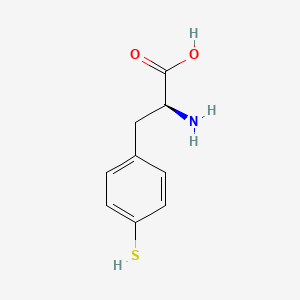
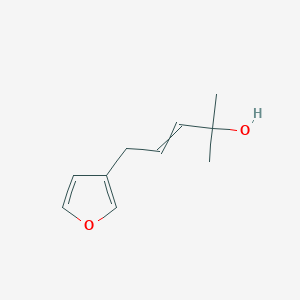
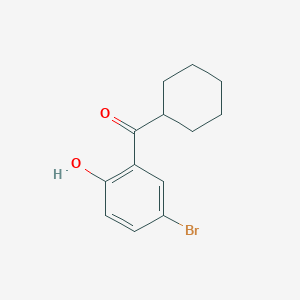
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
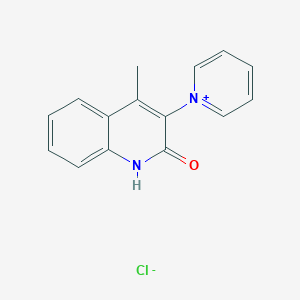

![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
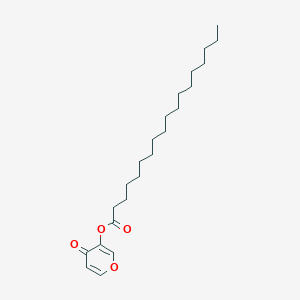
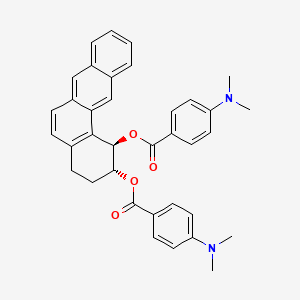
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
